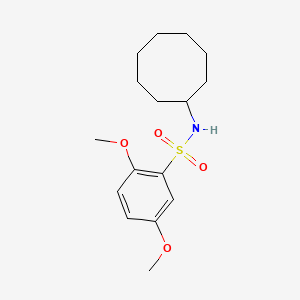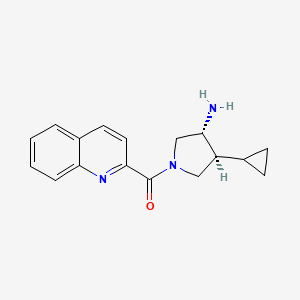
N-cyclooctyl-2,5-dimethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclooctyl-2,5-dimethoxybenzenesulfonamide, also known as SDZ 21009, is a compound that has been studied for its potential use in scientific research. It is a sulfonamide derivative that has been shown to have interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-cyclooctyl-2,5-dimethoxybenzenesulfonamide 21009 is not fully understood. However, it is thought to work by binding to specific receptors or enzymes in the body. By binding to these targets, N-cyclooctyl-2,5-dimethoxybenzenesulfonamide 21009 can alter their activity and produce its effects.
Biochemical and Physiological Effects:
N-cyclooctyl-2,5-dimethoxybenzenesulfonamide 21009 has been shown to have a number of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclooctyl-2,5-dimethoxybenzenesulfonamide 21009 in lab experiments is that it has been shown to have interesting effects on various biochemical and physiological processes. This makes it a potentially useful tool for studying these processes in more detail. However, one limitation of using N-cyclooctyl-2,5-dimethoxybenzenesulfonamide 21009 is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments using this compound.
Orientations Futures
There are a number of future directions for research on N-cyclooctyl-2,5-dimethoxybenzenesulfonamide 21009. One area of interest is the development of more specific and potent inhibitors of the targets that N-cyclooctyl-2,5-dimethoxybenzenesulfonamide 21009 interacts with. This could lead to the development of new drugs for the treatment of various diseases. Another area of interest is the study of the long-term effects of N-cyclooctyl-2,5-dimethoxybenzenesulfonamide 21009 on various biochemical and physiological processes. This could help to further our understanding of the mechanisms underlying these processes.
Méthodes De Synthèse
The synthesis of N-cyclooctyl-2,5-dimethoxybenzenesulfonamide 21009 involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with cyclooctylamine. The reaction takes place in the presence of a base such as triethylamine or pyridine. The product is then purified using column chromatography to obtain pure N-cyclooctyl-2,5-dimethoxybenzenesulfonamide 21009.
Applications De Recherche Scientifique
N-cyclooctyl-2,5-dimethoxybenzenesulfonamide 21009 has been studied for its potential use as a tool in scientific research. It has been shown to have interesting effects on various biochemical and physiological processes. For example, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. It has also been shown to have an effect on the release of neurotransmitters, such as dopamine and serotonin.
Propriétés
IUPAC Name |
N-cyclooctyl-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4S/c1-20-14-10-11-15(21-2)16(12-14)22(18,19)17-13-8-6-4-3-5-7-9-13/h10-13,17H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJINGQUYVYLMBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclooctyl-2,5-dimethoxybenzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-fluorophenyl)-2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-N,N-dimethyl-2-oxoethanamine](/img/structure/B5684136.png)
![2,4-dimethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B5684139.png)
![N-(4-chlorophenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5684142.png)
![(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(4-methoxyphenyl)methanone](/img/structure/B5684154.png)

![methyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5684164.png)
![N-[3-(benzoylamino)phenyl]-2-fluorobenzamide](/img/structure/B5684172.png)
![1-cyclopentyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5684186.png)

![N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5684199.png)
![1-cyclopentyl-N-({5-[(methylamino)carbonyl]-2-furyl}methyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5684204.png)
![3-cyclopropyl-1-(3,4-difluorophenyl)-5-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5684207.png)

